Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylate esters.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylate
- Ethyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate
- Ethyl 2-(4-methylphenyl)-5-phenyloxazole-4-carboxylate
Uniqueness
Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and may influence its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-2-22-18(21)15-16(12-6-4-3-5-7-12)23-17(20-15)13-8-10-14(19)11-9-13/h3-11H,2H2,1H3 |
InChI Key |
BWIDLUMGRCCOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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